N-cyclopropyl-2,4-dimethoxybenzamide

Description

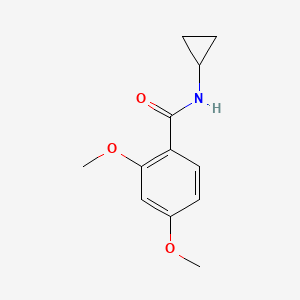

N-cyclopropyl-2,4-dimethoxybenzamide is a benzamide derivative featuring a cyclopropylamine substituent on the benzamide nitrogen and methoxy groups at the 2- and 4-positions of the aromatic ring. The methoxy groups contribute electron-donating effects, influencing the compound’s electronic profile and solubility, while the cyclopropyl moiety may enhance metabolic stability by resisting oxidative degradation .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-cyclopropyl-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C12H15NO3/c1-15-9-5-6-10(11(7-9)16-2)12(14)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

JNJVWNMGTWABLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-2,4-dimethoxybenzamide can be synthesized through the direct condensation of 2,4-dimethoxybenzoic acid and cyclopropylamine . This reaction typically occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The advantages of this method include high yield, low reaction times, and an eco-friendly process .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .

Scientific Research Applications

N-cyclopropyl-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Fluoro and Other Groups

A key analog is BMS-605541 (N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)-thiazol-5-ylmethyl)amino)benzamide), a selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. Unlike the dimethoxy-substituted compound, BMS-605541 has difluoro groups at positions 2 and 4, coupled with a pyridinylaminothiazole side chain. Fluorine’s electron-withdrawing nature enhances binding affinity to VEGFR-2, as evidenced by its oral efficacy in preclinical studies . In contrast, the methoxy groups in N-cyclopropyl-2,4-dimethoxybenzamide likely reduce kinase inhibition potency but improve solubility due to increased polarity.

N-Cyclopropyl-2,4-dimethyl-N-methylaniline (3j) () shares the cyclopropyl group but replaces the benzamide core with an aniline and methyl substituents. The absence of the amide group eliminates hydrogen-bonding capacity, which is critical for target engagement in kinase inhibitors .

Core Structure Variations: Benzamide vs. Aliphatic Amides

N-cyclopropyl-2,2-dimethylpropanamide () replaces the aromatic benzamide with an aliphatic propanamide. This structural shift reduces opportunities for π-π stacking interactions, a feature often leveraged in drug-receptor binding.

Functional Group Additions

N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide () introduces a urea-like acetylated methylamino side chain. This modification adds hydrogen-bond donors/acceptors, which could enhance binding to targets requiring multipoint interactions, such as proteases or GPCRs. However, the added complexity may reduce metabolic stability compared to the simpler dimethoxy analog .

Data Table: Structural and Functional Comparison

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents in this compound may reduce kinase inhibition compared to fluorine in BMS-605541 but improve aqueous solubility, a critical factor in oral bioavailability .

- Role of the Cyclopropyl Group : Present in all analogs, the cyclopropyl moiety is hypothesized to confer metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for alkylamines .

- Structural Flexibility : Compounds with rigid benzamide cores (e.g., BMS-605541) show higher target specificity, while aliphatic amides (e.g., propanamide derivatives) exhibit broader physicochemical adaptability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.